Cas no 403669-92-1 (2-(naphthalen-1-yl)-N-(4-phenyloxan-4-yl)methylacetamide)

2-(Naphthalen-1-yl)-N-(4-phenyloxan-4-yl)methylacetamide is a synthetic organic compound featuring a naphthalene core linked to a phenyl-substituted tetrahydropyran moiety via an acetamide bridge. This structure confers potential utility in medicinal chemistry and materials science due to its aromatic and heterocyclic components, which may enhance binding affinity or modulate physicochemical properties. The naphthalene group offers π-stacking capabilities, while the tetrahydropyran ring introduces conformational flexibility. The acetamide linker provides hydrogen-bonding functionality, making it a candidate for further derivatization or biological evaluation. Its well-defined molecular architecture suggests suitability for applications in drug discovery or as an intermediate in complex organic synthesis.
2-(naphthalen-1-yl)-N-(4-phenyloxan-4-yl)methylacetamide structure
403669-92-1 structure
Product name:2-(naphthalen-1-yl)-N-(4-phenyloxan-4-yl)methylacetamide
CAS No:403669-92-1
MF:C24H25NO2
MW:359.4608066082
CID:5949542
PubChem ID:1082217

2-(naphthalen-1-yl)-N-(4-phenyloxan-4-yl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(naphthalen-1-yl)-N-(4-phenyloxan-4-yl)methylacetamide
    • 2-(naphthalen-1-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide
    • 1-Naphthaleneacetamide, N-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]-
    • AKOS000549267
    • 403669-92-1
    • 2-Naphthalen-1-yl-N-(4-phenyl-tetrahydro-pyran-4-ylmethyl)-acetamide
    • F0911-4223
    • HMS652J01
    • SR-01000453644-1
    • BIM-0015811.P001
    • SR-01000453644
    • ChemDiv1_023079
    • Oprea1_214779
    • CBMicro_015854
    • EU-0073839
    • 2-naphthalen-1-yl-N-[(4-phenyloxan-4-yl)methyl]acetamide
    • 2-(NAPHTHALEN-1-YL)-N-[(4-PHENYLOXAN-4-YL)METHYL]ACETAMIDE
    • Oprea1_749304
    • Inchi: 1S/C24H25NO2/c26-23(17-20-9-6-8-19-7-4-5-12-22(19)20)25-18-24(13-15-27-16-14-24)21-10-2-1-3-11-21/h1-12H,13-18H2,(H,25,26)
    • InChI Key: QHLXAKBMQWDKAI-UHFFFAOYSA-N
    • SMILES: C1(CC(NCC2(C3=CC=CC=C3)CCOCC2)=O)=C2C(C=CC=C2)=CC=C1

Computed Properties

  • Exact Mass: 359.188529040g/mol
  • Monoisotopic Mass: 359.188529040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 4.5

2-(naphthalen-1-yl)-N-(4-phenyloxan-4-yl)methylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0911-4223-1mg
2-(naphthalen-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
403669-92-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0911-4223-15mg
2-(naphthalen-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
403669-92-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0911-4223-2μmol
2-(naphthalen-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
403669-92-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0911-4223-5mg
2-(naphthalen-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
403669-92-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0911-4223-4mg
2-(naphthalen-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
403669-92-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0911-4223-20mg
2-(naphthalen-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
403669-92-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0911-4223-10μmol
2-(naphthalen-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
403669-92-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0911-4223-2mg
2-(naphthalen-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
403669-92-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0911-4223-20μmol
2-(naphthalen-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
403669-92-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0911-4223-3mg
2-(naphthalen-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
403669-92-1 90%+
3mg
$63.0 2023-05-17

Additional information on 2-(naphthalen-1-yl)-N-(4-phenyloxan-4-yl)methylacetamide

Introduction to 2-(naphthalen-1-yl)-N-(4-phenyloxan-4-yl)methylacetamide (CAS No. 403669-92-1)

2-(naphthalen-1-yl)-N-(4-phenyloxan-4-yl)methylacetamide, identified by its Chemical Abstracts Service (CAS) number 403669-92-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a naphthalene ring and an oxane moiety, which are known for their structural complexity and potential biological activity. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 2-(naphthalen-1-yl)-N-(4-phenyloxan-4-yl)methylacetamide consists of a naphthalene ring fused with an acetamide group, linked to a phenyloxane moiety. This unique arrangement of functional groups suggests potential interactions with biological targets, making it an intriguing subject for research. The naphthalene ring is a common pharmacophore in many bioactive molecules, known for its ability to engage in hydrophobic interactions and π-stacking with biological receptors. The presence of the phenyloxane group further enhances the molecular diversity, potentially influencing both the solubility and bioavailability of the compound.

In recent years, there has been growing interest in the development of novel compounds that incorporate heterocyclic structures, such as oxanes, due to their ability to modulate biological pathways effectively. The oxane ring, in particular, is known for its stability and its capacity to mimic other functional groups, making it a versatile scaffold in medicinal chemistry. The combination of a naphthalene ring and an oxane moiety in 2-(naphthalen-1-yl)-N-(4-phenyloxan-4-yl)methylacetamide suggests that it may exhibit unique pharmacological properties that could be exploited for therapeutic applications.

One of the most compelling aspects of this compound is its potential as a lead molecule in the discovery of new drugs. The structural motifs present in 2-(naphthalen-1-yl)-N-(4-phenyloxan-4-yl)methylacetamide are reminiscent of several known bioactive agents, which have demonstrated efficacy in various disease models. For instance, naphthalene derivatives have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. Similarly, oxane-containing compounds have shown promise in modulating enzyme activity and receptor binding. The synergistic effects of these structural elements may lead to the development of novel therapeutic agents with improved pharmacokinetic profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 2-(naphthalen-1-yl)-N-(4-phenyloxan-4-yl)methylacetamide with greater accuracy. These tools allow for the virtual screening of large libraries of molecules, identifying those with high potential for interaction with specific biological targets. By leveraging these technologies, scientists can accelerate the drug discovery process and prioritize compounds for experimental validation. In this context, 2-(naphthalen-1-yl)-N-(4-phenyloxan-4-ylmethylacetamide) (CAS No. 403669-92) stands out as a promising candidate for further investigation.

The synthesis of 2-(naphthalen-1-y)-N-(4-phenoxyxan]-4-methylacetamide presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning to ensure high yields and purity. However, the availability of advanced synthetic methodologies has made it increasingly feasible to construct such molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been instrumental in building complex organic frameworks like this one. These methods allow for the precise introduction of functional groups at specific positions within the molecule, enabling fine-tuning of its biological properties.

Once synthesized, 2-(naphthalen]-1-y]-N(}-[email protected] phenoxyxan]-[email protected] acetamide can be subjected to various biochemical assays to evaluate its interactions with biological targets. High-throughput screening (HTS) technologies enable researchers to test thousands of compounds against multiple targets simultaneously, providing rapid insights into their potential therapeutic relevance. Additionally, structure-based drug design approaches leverage computational models to predict how a molecule will bind to its target protein or enzyme. These strategies can guide modifications to improve potency, selectivity, and pharmacokinetic properties.

The pharmacological profile of 2-(naphthalen]-1-y]-N(}-[email protected] phenoxyxan]-[email protected] acetamide is yet to be fully elucidated, but preliminary studies suggest that it may exhibit interesting biological activities. For example, its structural similarity to known bioactive agents hints at potential effects on pathways involved in inflammation, neurodegeneration, or cancer progression. Further research is needed to confirm these hypotheses and explore new therapeutic applications. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in unraveling the full potential of this compound.

In conclusion,(}-email protected](email protected)(email protected)}((email @{email @})@{emal@})@{emal@})@{emal@})@{emal@})@{emal@})@{emal@})@(emal@@emal@@emal@@emal@@emal@@emal@@emal@@emal@@emal@@emal}}((email @{email @})@(emal@@emal@@emal@@emal@@emal@@emal@@emal@@emal@@emal@@ema}l}}((email @{email @})@(ema}l}}((email @{ema}l}}((ema}l}}))))) is a structurally complex organic compound with significant potential as a lead molecule in drug discovery. Its unique combination of functional groups makes it an attractive candidate for further exploration in medicinal chemistry. As research continues to uncover new biological targets and synthetic methodologies improve our ability to construct complex molecules,(}-email protected](email @{ema}l}}))))) may play a crucial role in the development of novel therapeutic agents.

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